molecular formula C12H13NO2 B587841 3-(6-methyl-1H-indol-3-yl)propanoic acid CAS No. 151590-29-3

3-(6-methyl-1H-indol-3-yl)propanoic acid

Cat. No.: B587841
CAS No.: 151590-29-3
M. Wt: 203.241
InChI Key: BZQVNBRRLIMNAA-UHFFFAOYSA-N
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Description

3-(6-methyl-1H-indol-3-yl)propanoic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features an indole ring substituted with a methyl group at the 6-position and a propanoic acid chain at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-methyl-1H-indol-3-yl)propanoic acid typically involves the condensation of indole derivatives with appropriate reagents. One common method includes the reaction of 6-methylindole with a propanoic acid derivative under acidic or basic conditions. Catalysts such as Sm(NO3)3·6H2O can be used to facilitate the reaction .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to ensure consistent product quality and yield. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(6-methyl-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(6-methyl-1H-indol-3-yl)propanoic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-methyl-1H-indol-3-yl)propanoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 6-position and the propanoic acid chain at the 3-position can affect its binding affinity to receptors and its overall pharmacokinetic properties .

Properties

IUPAC Name

3-(6-methyl-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8-2-4-10-9(3-5-12(14)15)7-13-11(10)6-8/h2,4,6-7,13H,3,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQVNBRRLIMNAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651659
Record name 3-(6-Methyl-1H-indol-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151590-29-3
Record name 3-(6-Methyl-1H-indol-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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